5-Chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone typically involves the condensation reaction between 5-chlorosalicylaldehyde and 1,4-phthalazinediyldihydrazone. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5-chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-chlorosalicylaldehyde 1,4-phthalazinediyldihydrazone include other hydrazone derivatives and related compounds with similar structural features .
Uniqueness
Its specific structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
27703-98-6 |
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Molecular Formula |
C22H16Cl2N6O2 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[[4-[(2E)-2-[(5-chloro-2-hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H16Cl2N6O2/c23-15-5-7-19(31)13(9-15)11-25-27-21-17-3-1-2-4-18(17)22(30-29-21)28-26-12-14-10-16(24)6-8-20(14)32/h1-12,31-32H,(H,27,29)(H,28,30)/b25-11+,26-12+ |
InChI Key |
LYNRRHLPROYOSF-KOZSXFMUSA-N |
Isomeric SMILES |
C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=C(C=CC(=C3)Cl)O)N/N=C/C4=C(C=CC(=C4)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=C(C=CC(=C3)Cl)O)NN=CC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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